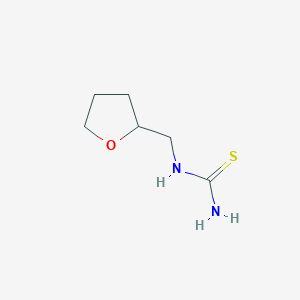

1-(2-Tetrahydrofurfuryl)-2-thiourea

Description

The exact mass of the compound 1-(Tetrahydrofuran-2-ylmethyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYSJNQVLWANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985504 | |

| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-25-9 | |

| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxolan-2-ylmethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Tetrahydrofurfuryl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Tetrahydrofurfuryl)-2-thiourea, a valuable intermediate in organic synthesis. The document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound is an organic compound featuring a thiourea functional group attached to a tetrahydrofurfuryl moiety.[1] Its unique structure makes it a versatile building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide details the most plausible and chemically sound methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66892-25-9 | [1][3][4] |

| Molecular Formula | C₆H₁₂N₂OS | [1][3][4] |

| Molecular Weight | 160.24 g/mol | [1][3][4] |

| Melting Point | 78-80 °C | [3] |

| Appearance | Solid | [5] |

Synthesis Pathways

Two primary pathways are proposed for the synthesis of this compound. Both methods utilize the readily available starting material, tetrahydrofurfurylamine.

Pathway 1: Reaction of Tetrahydrofurfurylamine with a Thiocyanate Salt

This direct, one-pot synthesis involves the reaction of tetrahydrofurfurylamine with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an acid catalyst. The acid protonates the thiocyanate ion, making it more susceptible to nucleophilic attack by the amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrofurfurylamine (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).

-

Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.1 eq).

-

Acidification: Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pathway 2: Two-Step Synthesis via an Isothiocyanate Intermediate

This pathway involves the initial conversion of tetrahydrofurfurylamine to tetrahydrofurfuryl isothiocyanate. This intermediate is then reacted with ammonia to yield the final thiourea product. This method is particularly useful when the direct reaction in Pathway 1 is sluggish or results in low yields.

Step 1: Synthesis of Tetrahydrofurfuryl Isothiocyanate

-

Dithiocarbamate Salt Formation: Dissolve tetrahydrofurfurylamine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether. Add carbon disulfide (1.1 eq) dropwise at 0 °C. To this mixture, add a base such as triethylamine (1.1 eq) to facilitate the formation of the dithiocarbamate salt.

-

Desulfurization: To the solution of the dithiocarbamate salt, add a desulfurating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. After completion, filter off the precipitated urea byproduct. The filtrate, containing the crude tetrahydrofurfuryl isothiocyanate, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction with Ammonia: Dissolve the crude or purified tetrahydrofurfuryl isothiocyanate from Step 1 in a suitable solvent like ethanol or tetrahydrofuran. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

-

Reaction and Purification: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Quantitative Data

While specific yield and spectroscopic data for the synthesis of this compound are not extensively reported in publicly available literature, the following table provides expected ranges and characteristic spectroscopic features based on general knowledge of thiourea synthesis.

| Parameter | Expected Value/Features |

| Yield (Pathway 1) | 60-80% |

| Yield (Pathway 2) | 70-90% (over two steps) |

| ¹H NMR | Signals corresponding to the tetrahydrofurfuryl group protons; Broad signals for the -NH- and -NH₂ protons of the thiourea group. |

| ¹³C NMR | Signal for the C=S carbon typically in the range of 180-190 ppm; Signals for the carbons of the tetrahydrofurfuryl group. |

| IR (cm⁻¹) | N-H stretching (3400-3100), C-N stretching (~1470), C=S stretching (~1410 and ~730). |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, both starting from tetrahydrofurfurylamine. The choice of pathway may depend on the availability of reagents, desired purity, and scale of the reaction. The one-pot reaction with a thiocyanate salt offers a more direct route, while the two-step process via an isothiocyanate intermediate may provide higher overall yields. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Unraveling the Enigmatic Mechanism of 1-(2-Tetrahydrofurfuryl)-2-thiourea: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 24, 2025 – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the current scientific understanding of 1-(2-Tetrahydrofurfuryl)-2-thiourea, a compound of interest for its potential biological activities. Due to a notable absence of specific research on this particular molecule, this document provides a comprehensive overview of the known mechanisms of the broader thiourea class of compounds, offering a foundational framework for future investigation. This guide is tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Thiourea Family

This compound is identified primarily as a synthetic intermediate.[1] While direct studies on its mechanism of action are not publicly available, its structural classification within the thiourea family provides valuable insights into its potential biological functions. Thiourea derivatives are a versatile class of organosulfur compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[2][3] The diverse bioactivity of thioureas stems from their varied mechanisms of action, which are often dictated by the specific side chains attached to the core thiourea structure.

Postulated Mechanisms of Action Based on Thiourea Derivatives

The biological effects of thiourea compounds are multifaceted. The following are the principal mechanisms through which they are known to act, providing a roadmap for investigating this compound.

Enzyme Inhibition

A primary mode of action for many thiourea derivatives is the inhibition of key enzymes. For instance, certain thioureas are potent inhibitors of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis, making them clinically useful for hyperthyroidism.[4] Other enzymes targeted by this class of compounds include tyrosinase, cholinesterases, α-amylase, and α-glucosidase.[2] A noteworthy example is the anti-tuberculosis drug isoxyl, a thiourea derivative that specifically inhibits Δ9-stearoyl desaturase in Mycobacterium tuberculosis, thereby disrupting mycolic acid synthesis, a critical component of the bacterial cell wall.[5]

Disruption of Cellular Membranes

Some thiourea compounds exert their antimicrobial effects by compromising the integrity of cellular membranes.[6] This disruption leads to the leakage of vital intracellular components such as proteins and nucleic acids, culminating in cell death.

Interaction with Nucleic Acids

Direct interaction with DNA represents another mechanism for certain thiourea derivatives. For example, studies on an adamantane-naphthyl thiourea conjugate have revealed a mixed-binding mode, involving both intercalation between DNA base pairs and binding within the minor groove of the DNA helix.[7]

Modulation of Cellular Signaling Pathways

Thiourea derivatives have been shown to modulate various intracellular signaling cascades. In the context of cancer, they can interfere with signaling pathways that control cell proliferation and angiogenesis.[3] Furthermore, some derivatives can influence inflammatory responses by modulating cytokine signaling pathways, such as those involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Antioxidant Activity

The ability to neutralize reactive oxygen species is a characteristic of many thiourea derivatives.[2][4] Their antioxidant potential is often assessed through their capacity to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2]

Proposed Experimental Framework for Elucidation of Mechanism

A systematic and multi-faceted experimental approach is necessary to delineate the specific mechanism of action of this compound. The following workflow and diagrams outline a logical progression for such an investigation.

Caption: A logical workflow for investigating the mechanism of action.

Representative Experimental Protocols

The following are generalized protocols for key experiments that would be central to characterizing the biological activity of this compound.

Table 1: Summary of Key Experimental Protocols

| Experiment | Objective | General Methodology |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. | A two-fold serial dilution of the compound is prepared in a 96-well plate containing microbial growth medium. Each well is inoculated with a standardized microbial suspension and incubated. The MIC is determined by visual inspection or by measuring absorbance. |

| Enzyme Inhibition Assay (e.g., Kinase Assay) | To quantify the inhibitory effect of the compound on a specific enzyme. | The enzyme, substrate, and varying concentrations of the compound are incubated together. The enzyme activity is measured by quantifying the product formation over time, often using a spectrophotometric or fluorometric method. The IC50 value is then calculated. |

| Cell Viability Assay (e.g., MTT Assay) | To assess the cytotoxic effect of the compound on cultured cells. | Cells are treated with a range of compound concentrations. After a set incubation period, a reagent (e.g., MTT) is added, which is converted to a colored product by metabolically active cells. The absorbance is measured to determine the percentage of viable cells and calculate the IC50. |

Potential Signaling Pathway Interactions

Given the known activities of thiourea derivatives, this compound could potentially interact with multiple signaling pathways. The diagram below illustrates a hypothetical model of interaction with a generic signaling cascade.

Caption: A generalized diagram of potential signaling pathway modulation.

Quantitative Data: A Hypothetical Projection

While no empirical data exists for this compound, the following table provides a hypothetical summary of the types of quantitative data that would be generated through the proposed experimental workflow. This serves as an illustrative guide for researchers.

Table 2: Hypothetical Quantitative Data for this compound

| Assay | Parameter | Hypothetical Value |

| Antibacterial Activity | MIC against S. aureus | 32 µg/mL |

| Antifungal Activity | MIC against C. albicans | 16 µg/mL |

| Enzyme Inhibition | IC50 against Tyrosinase | 15 µM |

| Cytotoxicity | IC50 against A549 lung cancer cells | 25 µM |

| Cytotoxicity | IC50 against normal lung fibroblasts | >100 µM |

Conclusion and Future Directions

The mechanism of action of this compound remains an open area of scientific inquiry. However, by drawing parallels with the well-documented activities of the broader thiourea class, a clear path for investigation emerges. Future research should focus on a systematic evaluation of its effects on various enzymatic and cellular processes, as outlined in this guide. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel thiourea derivatives.

References

- 1. This compound | 66892-25-9 [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 66892-25-9: this compound [cymitquimica.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to 1-(2-Tetrahydrofurfuryl)-2-thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(2-Tetrahydrofurfuryl)-2-thiourea. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of its physicochemical properties, predicted spectral data, a plausible experimental protocol for its synthesis, and an exploration of its role as a synthetic intermediate for antioxidant response element (ARE) inducers.

Chemical Identity and Properties

This compound, with the CAS number 66892-25-9, is an organic compound featuring a thiourea functional group attached to a tetrahydrofurfuryl moiety.[1] Its chemical structure combines the characteristics of both a thiourea and a cyclic ether.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline solid and exhibits solubility in polar solvents.[1]

| Property | Value | Reference |

| IUPAC Name | 1-(Tetrahydrofuran-2-ylmethyl)thiourea | [1] |

| CAS Number | 66892-25-9 | [2] |

| Molecular Formula | C₆H₁₂N₂OS | [2] |

| Molecular Weight | 160.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 278.9 ± 32.0 °C (Predicted) | [4] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.26 ± 0.70 (Predicted) | [4] |

| Solubility | Soluble in polar solvents. | [1] |

Structural Information

The structure of this compound consists of a central thiourea core. One of the nitrogen atoms is substituted with a methyl group, which in turn is attached to the second position of a tetrahydrofuran ring.

2D Structure:

SMILES: C1CC(OC1)CNC(=S)N

InChI: InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H4,7,8,10)

Predicted Spectral Data

Due to the limited availability of experimental spectral data for this compound, the following sections provide predicted spectral characteristics based on the known properties of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons of the tetrahydrofurfuryl group and the amine protons of the thiourea moiety. The chemical shifts (δ) are predicted as follows:

-

NH₂ protons: A broad singlet around 7.0-8.0 ppm.

-

NH proton: A triplet around 6.0-7.0 ppm, coupled to the adjacent CH₂ group.

-

CH₂-N (thiourea): A triplet around 3.4-3.6 ppm.

-

CH-O (tetrahydrofuran): A multiplet around 3.9-4.1 ppm.

-

CH₂-O (tetrahydrofuran): A multiplet around 3.6-3.8 ppm.

-

CH₂ (tetrahydrofuran, positions 3 and 4): Multiplets in the range of 1.5-2.0 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the six carbon atoms in the molecule:

-

C=S (thiocarbonyl): A signal in the range of 180-190 ppm.

-

CH-O (tetrahydrofuran): A signal around 75-80 ppm.

-

CH₂-O (tetrahydrofuran): A signal around 68-72 ppm.

-

CH₂-N (thiourea): A signal around 45-50 ppm.

-

CH₂ (tetrahydrofuran, positions 3 and 4): Signals in the range of 25-35 ppm.

Predicted FTIR Spectrum

The infrared spectrum will be characterized by the vibrational frequencies of the N-H, C-H, C-O, and C=S bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amines) |

| 2850-3000 | C-H stretching (alkanes) |

| 1600-1650 | N-H bending (amines) |

| 1400-1500 | C-N stretching |

| 1050-1150 | C-O stretching (ether) |

| 700-800 | C=S stretching |

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 160. Key fragmentation patterns would likely involve the loss of the thiourea group or cleavage of the tetrahydrofurfuryl ring.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of tetrahydrofurfurylamine with an isothiocyanate precursor. A detailed experimental protocol is outlined below.

Materials:

-

Tetrahydrofurfurylamine

-

Benzoyl isothiocyanate (can be prepared in situ from benzoyl chloride and ammonium thiocyanate)

-

Acetone

-

Hydrochloric acid

-

Sodium hydroxide

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 eq) in dry acetone. To this solution, add benzoyl chloride (1 eq) dropwise with stirring at room temperature. The reaction mixture is typically stirred for 15-30 minutes to form benzoyl isothiocyanate.

-

Reaction with Tetrahydrofurfurylamine: To the freshly prepared solution of benzoyl isothiocyanate, add tetrahydrofurfurylamine (1 eq) dropwise. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Formation of Intermediate: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step forms the intermediate N-benzoyl-N'-(2-tetrahydrofurfuryl)thiourea.

-

Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (2 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the benzoyl group.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with hydrochloric acid. The product, this compound, may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should be obtained using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Mass spectra should be acquired using an electron ionization (EI) source.

Biological Significance and Applications

This compound is a useful synthetic intermediate.[4] A notable application is its use as a reagent in the synthesis of antioxidant response element (ARE) inducers.[4]

Role in the Synthesis of ARE Inducers

AREs are enhancer sequences in the promoter region of genes that encode for a variety of cytoprotective proteins. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) binds to AREs, activating the transcription of these genes. This pathway is a key cellular defense mechanism against oxidative stress.[5][6] Small molecules that can induce the Nrf2-ARE pathway are of significant interest in drug development for conditions associated with oxidative stress.

The logical workflow for the involvement of this compound in this context is illustrated in the diagram below.

Caption: Role of this compound in the Nrf2-ARE pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical compound with defined physicochemical properties. While experimental spectral data is not widely available, its structural features allow for reliable predictions of its spectral characteristics. Its key role as a synthetic precursor for antioxidant response element inducers highlights its importance in the field of medicinal chemistry and drug discovery, particularly in the development of therapeutics targeting oxidative stress-related diseases. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 66892-25-9 [chemicalbook.com]

- 5. Small molecule modulators of antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

CAS 66892-25-9 physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of CAS 66892-25-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 66892-25-9, also known as 1-(2-Tetrahydrofurfuryl)-2-thiourea. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic procedures.

Chemical Identity and Physical Properties

This compound is a synthetic intermediate with potential applications in the development of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a reagent in the synthesis of antioxidant response-element (ARE) inducers and possesses antimicrobial properties.[2][3]

Table 1: Physical and Chemical Properties of CAS 66892-25-9

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂OS | [4][5][6] |

| Molecular Weight | 160.24 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder/crystal | [1][4][5] |

| Melting Point | 95-99 °C | [1][7] |

| Boiling Point | 278.9 °C at 760 mmHg | [8] |

| Flash Point | 122.4 °C | [8] |

| Purity | >98% (HPLC) | [1][5][9][10] |

| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [5][9][10] |

| Solubility | Soluble in polar solvents | [11] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies high purity, while a broad melting range suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital Melt-Temp apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a heating oil, ensuring the rubber band is not submerged.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The convection currents in the oil ensure uniform heating.

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.[2][12]

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of a compound.

Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector records the elution profile, generating a chromatogram. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides an estimation of its purity.

Apparatus and Reagents:

-

HPLC system (pump, injector, column, detector, data acquisition software)

-

HPLC column (e.g., C18 reverse-phase)

-

Suitable solvents for the mobile phase (e.g., HPLC-grade acetonitrile and water)

-

Sample vials

-

Syringe filters

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A standard solution of the compound is prepared by accurately weighing a small amount and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase solvents). The solution is then filtered through a syringe filter to remove any particulate matter.

-

Mobile Phase Preparation: The mobile phase, a mixture of solvents, is prepared and degassed to remove dissolved gases that can interfere with the analysis.

-

HPLC System Setup: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Injection: A specific volume of the prepared sample solution is injected into the HPLC system.

-

Chromatographic Separation: The sample is passed through the column, and the components are separated based on their affinity for the stationary phase.

-

Detection: A detector (e.g., a UV detector set at an appropriate wavelength) measures the absorbance of the eluting components.

-

Data Analysis: The resulting chromatogram is analyzed. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with standards of known concentrations may be required.

Biological Activity and Signaling Pathways

Role as an Antioxidant Response Element (ARE) Inducer

This compound is known to be a reagent used in the synthesis of inducers of the antioxidant response element (ARE).[2][3] This suggests an interaction with the Nrf2-Keap1 signaling pathway, a primary regulator of cellular defense against oxidative stress.

Mechanism of Action (Proposed): Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds or antioxidants can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Caption: Nrf2-ARE signaling pathway activation.

Antimicrobial Activity

Thiourea derivatives have demonstrated a range of antimicrobial activities. The proposed mechanisms of action often involve the disruption of bacterial cellular integrity and function.

Proposed Antimicrobial Mechanisms:

-

Cell Wall Disruption: Thiourea compounds may interfere with the synthesis of the bacterial cell wall or directly disrupt its structure, leading to cell lysis.

-

Enzyme Inhibition: They can act as inhibitors for essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

-

Disruption of Homeostasis: Some derivatives have been shown to disrupt critical cellular processes, such as the NAD+/NADH homeostasis, which is vital for bacterial metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]

- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. [PDF] Mechanism of Chemical Activation of Nrf2 | Semantic Scholar [semanticscholar.org]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 66892-25-9 [chemicalbook.com]

- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CAS 66892-25-9: this compound [cymitquimica.com]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Thiourea Derivatives in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and powerful class of molecules in the landscape of organic synthesis. Their unique ability to act as hydrogen bond donors allows them to function as highly effective organocatalysts, facilitating a wide array of chemical transformations with high efficiency and stereoselectivity. This technical guide provides an in-depth review of the applications of thiourea derivatives, focusing on their role in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Principles of Thiourea Catalysis

The catalytic prowess of thiourea derivatives stems from their ability to form dual hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. This non-covalent interaction mimics the role of Lewis acids, but under milder, often metal-free conditions, making them a cornerstone of organocatalysis.[1][2] The acidity of the N-H protons of the thiourea moiety can be fine-tuned by the electronic properties of the substituents on the nitrogen atoms, allowing for the rational design of catalysts for specific applications. Particularly, electron-withdrawing groups on the aryl rings of N,N'-diarylthioureas significantly enhance their catalytic activity.[1]

Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine or a phosphine, represent a significant advancement in this field.[2] These catalysts can simultaneously activate both the electrophile (through the thiourea group) and the nucleophile (through the basic group), leading to highly organized transition states and, consequently, excellent stereocontrol in asymmetric reactions.[2][3]

Key Applications in Asymmetric Synthesis

Thiourea derivatives have proven to be exceptional catalysts in a multitude of asymmetric reactions, which are critical for the synthesis of chiral molecules, a cornerstone of modern drug development.

Michael Addition

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, is effectively catalyzed by chiral thiourea derivatives. These catalysts facilitate the conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds, to α,β-unsaturated acceptors like nitroolefins, with high yields and enantioselectivities. Bifunctional thiourea catalysts are particularly effective in this transformation.[4][5]

| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Acetylacetone | trans-β-Nitrostyrene | 1a (10) | Toluene | 24 | 95 | 92 | J. Am. Chem. Soc. 2005, 127, 119-125 |

| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 1a (10) | Toluene | 48 | 98 | 94 | J. Am. Chem. Soc. 2005, 127, 119-125 |

| 3 | Dimethyl malonate | trans-β-Nitrostyrene | 1b (5) | Toluene | 72 | 96 | 95 | Org. Lett. 2004, 6, 2023-2026 |

| 4 | Diethyl malonate | trans-β-Nitrostyrene | 1b (5) | Toluene | 72 | 97 | 96 | Org. Lett. 2004, 6, 2023-2026 |

| 5 | Acetylacetone | 2-(4-Chlorophenyl)nitroethene | 1a (10) | Toluene | 24 | 92 | 90 | J. Am. Chem. Soc. 2005, 127, 119-125 |

| 6 | Cyclohexanone | trans-β-Nitrostyrene | 2a (20) | Toluene | 24 | 99 | 99 (syn) | Angew. Chem. Int. Ed. 2005, 44, 4235-4238 |

Catalyst Structures:

-

1a: A bifunctional thiourea derived from (1R,2R)-diaminocyclohexane and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, with a dimethylamino group.

-

1b: A cinchona alkaloid-derived thiourea.

-

2a: A primary amine-thiourea catalyst.

Mannich Reaction

The asymmetric Mannich reaction, which provides access to chiral β-amino carbonyl compounds, is another area where thiourea catalysts have made a significant impact. These catalysts co-activate the imine electrophile and the enolizable carbonyl nucleophile, leading to high diastereo- and enantioselectivities.

| Entry | Ketone/Malonate | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Acetophenone | N-Boc-benzaldimine | 3a (10) | Toluene | 48 | 85 | 95:5 (anti:syn) | 94 (anti) | J. Am. Chem. Soc. 2006, 128, 13076-13077 |

| 2 | Cyclohexanone | N-Boc-benzaldimine | 3a (10) | Toluene | 24 | 92 | >99:1 (anti:syn) | 99 (anti) | J. Am. Chem. Soc. 2006, 128, 13076-13077 |

| 3 | Diethyl malonate | N-Boc-benzaldimine | 4a (10) | Acetone | 36 | 98 | - | 99 | J. Am. Chem. Soc. 2007, 129, 1038-1039 |

| 4 | Diethyl malonate | N-Boc-p-tolyl-imine | 4a (10) | Acetone | 36 | 99 | - | 99 | J. Am. Chem. Soc. 2007, 129, 1038-1039 |

| 5 | β-Keto acid | N-Tosyl-benzaldimine | 4b (10) | Ether | 12 | 95 | - | 85 | Beilstein J. Org. Chem. 2012, 8, 1276-1281 |

Catalyst Structures:

-

3a: A bifunctional thiourea based on (1R,2R)-diaminocyclohexane.

-

4a: A cinchona alkaloid-derived thiourea.

-

4b: A cinchonine-derived bifunctional thiourea.

Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a powerful tool for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. Chiral bifunctional thiourea catalysts have been successfully employed to control the stereochemical outcome of this reaction.[6][7][8]

| Entry | Nitroalkane | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 1 | Nitromethane | N-Boc-benzaldimine | 5a (10) | Toluene | 48 | 88 | - | 92 | Chem. Commun., 2005, 41-43 |

| 2 | Nitroethane | N-Boc-benzaldimine | 5a (10) | Toluene | 72 | 85 | 80:20 | 95 | Chem. Commun., 2005, 41-43 |

| 3 | Nitromethane | N-Boc-p-methoxyphenylimine | 5a (10) | Toluene | 48 | 90 | - | 93 | Chem. Commun., 2005, 41-43 |

| 4 | Nitromethane | N-Boc-p-nitrophenylimine | 5a (10) | Toluene | 48 | 82 | - | 90 | Chem. Commun., 2005, 41-43 |

| 5 | Nitropropane | N-Boc-benzaldimine | 5a (10) | Toluene | 72 | 81 | 75:25 | 94 | Chem. Commun., 2005, 41-43 |

Catalyst Structure:

-

5a: A bifunctional thiourea catalyst derived from (1R,2R)-diaminocyclohexane.

Synthesis of Heterocyclic Compounds

Thiourea derivatives are not only powerful catalysts but also valuable building blocks for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or thiones.[9] While traditionally acid-catalyzed, the use of thiourea as a reactant allows for the synthesis of the corresponding thiones, which exhibit a broad spectrum of biological activities.

| Entry | Aldehyde | β-Ketoester/β-Diketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | conc. HCl | Ethanol | 18 | 94 | ChemSpider SyntheticPages, 2011, 499 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | pTSA | Ethanol | 12 | 92 | ARKIVOC 2005 (iii) 228-236 |

| 3 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | BTEAC | Solvent-free | 1.5 | 90 | ARKIVOC 2005 (iii) 228-236 |

| 4 | Furfural | Ethyl acetoacetate | BTEAC | Solvent-free | 2 | 88 | ARKIVOC 2005 (iii) 228-236 |

| 5 | Benzaldehyde | Acetylacetone | NH4Cl | Solvent-free | 0.5 | 95 | Synthesis 2004, 1961-1964 |

Experimental Protocols

General Procedure for the Synthesis of Chiral Bifunctional Thiourea Catalysts from Cinchona Alkaloids

Procedure: To a solution of the corresponding Cinchona alkaloid-derived amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere at 0 °C, the desired isothiocyanate (1.2 eq) is added dropwise. The resulting mixture is allowed to warm to room temperature and stirred for approximately 30 minutes, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure thiourea catalyst.[1]

Representative Protocol for an Asymmetric Michael Addition

Reaction: Asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.

Materials:

-

Chiral bifunctional thiourea catalyst 1a

-

trans-β-Nitrostyrene

-

Acetylacetone

-

Toluene (anhydrous)

Procedure: To a solution of the chiral thiourea catalyst 1a (0.1 mmol, 10 mol%) in anhydrous toluene (1.0 mL) is added trans-β-nitrostyrene (1.0 mmol, 1.0 eq). The mixture is stirred at room temperature for 5 minutes, followed by the addition of acetylacetone (1.2 mmol, 1.2 eq). The reaction is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Representative Protocol for a Biginelli Reaction using Thiourea

Reaction: Synthesis of 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Monastrol analog).

Materials:

-

3-Hydroxybenzaldehyde

-

Ethyl acetoacetate

-

Thiourea

-

Benzyltriethylammonium chloride (BTEAC)

Procedure: A mixture of 3-hydroxybenzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), thiourea (15 mmol, 1.5 eq), and BTEAC (1 mmol, 10 mol%) is heated at 100 °C under solvent-free conditions for 1.5 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and ethanol is added. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired dihydropyrimidinethione.

Conclusion and Future Outlook

Thiourea derivatives have firmly established themselves as a privileged class of organocatalysts and versatile building blocks in organic synthesis. Their ability to activate substrates through hydrogen bonding has enabled the development of a vast number of highly efficient and stereoselective transformations. The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties, paving the way for the discovery of new catalysts with enhanced reactivity and selectivity. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of novel thiourea-based catalytic systems will undoubtedly remain a vibrant and fruitful area of research. Future efforts will likely focus on the development of even more active and selective catalysts, the expansion of their applications to new and challenging transformations, and their immobilization on solid supports for easier recovery and recycling, further enhancing their green credentials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Highly anti-Selective Asymmetric Nitro-Mannich Reactions Catalyzed by Bifunctional Amine-Thiourea-Bearing Multiple Hydrogen-Bonding Donors [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 1-(2-Tetrahydrofurfuryl)-2-thiourea and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Tetrahydrofurfuryl)-2-thiourea is an organic compound featuring a thiourea group attached to a tetrahydrofurfuryl moiety. While this compound itself is primarily recognized as a versatile synthetic intermediate, it serves as a crucial building block for the development of novel bioactive molecules. The thiourea scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known applications of this compound in the synthesis of biologically active compounds, with a focus on its role in the creation of antioxidant response-element (ARE) inducers.

Core Compound Details

| Characteristic | Value |

| IUPAC Name | 1-(tetrahydrofuran-2-ylmethyl)thiourea |

| Synonyms | This compound |

| CAS Number | 66892-25-9 |

| Molecular Formula | C6H12N2OS |

| Molecular Weight | 160.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar solvents |

Role as a Synthetic Intermediate for ARE Inducers

The most significant documented application of this compound is as a reagent in the synthesis of antioxidant response-element (ARE) inducers. The ARE is a critical regulatory element in the promoter region of genes encoding for a variety of antioxidant and cytoprotective enzymes.

The Nrf2-Keap1-ARE Signaling Pathway

The activation of the ARE is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Inducers, including derivatives synthesized from this compound, can react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex. As a result, Nrf2 is stabilized, accumulates in the nucleus, and binds to the ARE, initiating the transcription of a suite of protective genes.

Synthesis of Bioactive Derivatives

General Synthetic Workflow

The synthesis of thiourea derivatives from this compound typically follows a straightforward nucleophilic substitution or addition reaction. The thiourea moiety can act as a nucleophile, reacting with a variety of electrophiles to introduce diverse functional groups.

Potential Biological Activities of Derivatives

Based on the extensive research into thiourea derivatives, compounds synthesized from this compound are anticipated to exhibit a range of biological activities.

Antioxidant Activity

As precursors to ARE inducers, these derivatives are expected to exhibit indirect antioxidant effects by upregulating the endogenous antioxidant defense system.

Experimental Protocol: ARE-Luciferase Reporter Assay

-

Cell Culture: Human hepatoma (HepG2) cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized thiourea derivatives for 24-48 hours. A known ARE inducer (e.g., sulforaphane) is used as a positive control.

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the activation of the ARE, is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. EC50 values (the concentration required to achieve 50% of the maximal induction) are determined from the dose-response curves.

Antimicrobial Activity

Thiourea derivatives have been widely reported to possess antibacterial and antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized cell density (e.g., 10^5 CFU/mL).

-

Compound Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

The anticancer potential of thiourea derivatives is another area of active investigation.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound stands as a valuable starting material in medicinal chemistry for the generation of novel bioactive compounds. Its primary role in the synthesis of ARE inducers highlights its potential for the development of agents targeting oxidative stress-related diseases. Further exploration of derivatives synthesized from this compound is warranted to uncover new therapeutic leads with antioxidant, antimicrobial, and anticancer activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals interested in harnessing the potential of this versatile chemical scaffold.

Solubility of 1-(2-Tetrahydrofurfuryl)-2-thiourea in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Tetrahydrofurfuryl)-2-thiourea

This compound is an organic compound featuring a thiourea functional group and a tetrahydrofurfuryl moiety.[1] Thiourea and its derivatives are known for their general solubility in polar solvents.[1] The presence of the tetrahydrofurfuryl group may influence its solubility profile compared to the parent thiourea molecule. Understanding the solubility of this compound is crucial for various applications, including in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.[1][2]

Expected Solubility in Polar Solvents

Based on the behavior of thiourea, this compound is expected to be soluble in a range of polar solvents. The solubility of thiourea generally increases with temperature. In various monosolvents, the mole fraction solubility of thiourea at 298.15 K follows the order: methanol > water > acetone > ethanol > isopropanol > 2-butanone > n-propanol > n-butanol > isobutanol > acetonitrile > methyl acetate > ethyl acetate.[3]

Quantitative Solubility Data for Thiourea (as a Reference)

To provide a quantitative baseline, the following table summarizes the mole fraction solubility of the parent compound, thiourea, in several polar solvents at various temperatures. This data can serve as a valuable reference for estimating the solubility behavior of this compound.

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol |

| 283.15 | - | 0.0481 | 0.0220 | - |

| 298.15 | 0.0389 | 0.0596 | 0.0247 | - |

| 313.15 | - | 0.0748 | 0.0349 | - |

| 323.15 | - | - | - | 0.0312 |

Data for methanol, ethanol, and n-propanol extracted from various studies on thiourea solubility.[3][4]

Experimental Protocols for Solubility Determination

Several well-established methods are used to determine the solubility of compounds like thiourea and its derivatives. The choice of method often depends on the specific solvent system and the desired precision.

Gravimetric Method

The static gravimetric method is a common and reliable technique for determining solubility.[3]

Methodology:

-

Sample Preparation: An excess amount of the solute (this compound) is added to a known mass of the polar solvent in a sealed vessel.

-

Equilibration: The mixture is continuously agitated in a thermostated water bath at a constant temperature until equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated (or cooled to the experimental temperature) syringe. The sample is then transferred to another pre-weighed container.

-

Solvent Evaporation: The solvent in the sample is evaporated under vacuum at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The mole fraction solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.[3]

Synthetic Method

The synthetic method involves visually observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Methodology:

-

Sample Preparation: A series of sealed tubes are prepared, each containing a precisely weighed amount of the solute and the solvent.

-

Heating and Observation: The tubes are slowly heated in a programmable temperature bath with constant stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

-

Data Correlation: By repeating this process for various compositions, a solubility curve as a function of temperature can be constructed.

Isothermal Dissolution Equilibrium Method

This method is another variation of the equilibrium method, often used for determining solubility at specific temperatures.

Methodology:

-

Equilibration: Similar to the gravimetric method, an excess of the solute is equilibrated with the solvent at a constant temperature.

-

Sampling: A sample of the saturated solution is withdrawn.

-

Concentration Analysis: The concentration of the solute in the sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric Method Workflow for Solubility Determination.

Conclusion

While direct experimental data on the solubility of this compound in polar solvents is currently limited in the public domain, a strong understanding of its expected behavior can be derived from the extensive research on its parent compound, thiourea. The experimental protocols detailed in this guide provide a clear and established methodology for researchers to determine the precise solubility of this compound in various polar solvents. Such data is invaluable for the effective design of crystallization processes, formulation development, and other applications in the chemical and pharmaceutical industries.

References

Tautomeric Forms of Substituted Thiourea Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structural dynamics and analytical methodologies for substituted thiourea compounds, pivotal scaffolds in medicinal chemistry.

Abstract

Substituted thioureas are a cornerstone in drug discovery and development, exhibiting a wide array of biological activities.[1] Their therapeutic efficacy is intrinsically linked to their molecular structure, particularly the dynamic equilibrium between their thione and thiol tautomeric forms. Understanding and controlling this tautomerism is paramount for optimizing drug-receptor interactions, predicting pharmacokinetic profiles, and ensuring the stability and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive overview of the tautomerism of substituted thiourea compounds, detailing the structural nuances, influencing factors, and critical analytical techniques for their characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of thiourea tautomerism in their research endeavors.

Introduction: The Significance of Tautomerism in Substituted Thioureas

Thiourea and its derivatives are versatile building blocks in organic synthesis and are integral components of numerous commercial chemicals and pharmaceuticals.[2] The core structure of thiourea features a planar N₂C=S geometry.[2] A key characteristic of these compounds is their ability to exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form.[1] This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms, accompanied by a rearrangement of the double bonds.

The thione form is generally predominant, especially in aqueous solutions.[2] However, the thiol form can be significantly populated depending on the substitution pattern and the surrounding environment.[2] The specific tautomeric form present can profoundly influence the compound's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ability to interact with biological targets.[3] Consequently, a thorough understanding of the tautomeric equilibrium is a critical aspect of drug design and development involving thiourea-based molecules.[3]

Structural Features and Factors Influencing Tautomeric Equilibrium

The equilibrium between the thione and thiol tautomers is a delicate balance influenced by several factors:

-

Substitution: The nature of the substituents on the nitrogen atoms plays a crucial role. Electron-donating groups tend to stabilize the thione form, while electron-withdrawing groups can favor the thiol form. The substituent's position also has a significant impact on the tautomeric ratio.[4]

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can dramatically shift the tautomeric equilibrium.[5][6] Polar solvents, through hydrogen bonding and dipole-dipole interactions, can stabilize the more polar tautomer.

-

pH: The acidity or basicity of the medium can influence the protonation state of the thiourea moiety and thereby affect the tautomeric preference.[7]

-

Temperature: Temperature can alter the equilibrium constant of the tautomerization process.

Quantitative Analysis of Tautomeric Equilibrium

A precise understanding of the tautomeric equilibrium requires quantitative data. The equilibrium constant (KT) provides a measure of the relative stability of the tautomers.

KT = [thiol] / [thione]

Below is a summary of representative quantitative data on the tautomeric equilibrium of substituted thioureas. Note: The availability of comprehensive, standardized quantitative data across a wide range of substituted thioureas is limited in the literature. The following table is illustrative and compiled from various sources.

| Compound/Derivative | Solvent | Method | KT ([thiol]/[thione]) | Reference(s) |

| Thiourea | Aqueous H₂SO₄ | Basicity Method | ~10-11 | [8] |

| Thioacetamide | Aqueous H₂SO₄ | Basicity Method | ~10-8.6 | [8] |

| Thiobenzamide | Aqueous H₂SO₄ | Basicity Method | ~10-8.3 | [8] |

| N-Methylthioacetamide | Aqueous H₂SO₄ | Basicity Method | ~10-9.6 | [8] |

| N-Methylthiobenzamide | Aqueous H₂SO₄ | Basicity Method | ~10-8.9 | [8] |

| 2-(Alkylamino)thiazol-4(5H)-ones | Solution | NMR & DFT | Varies with substituent | [4] |

| 2-(Arylamino)thiazol-4(5H)-ones | Solution | NMR & DFT | Equimolar for many aryl groups | [4] |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Various | DFT | Thione favored | [9] |

Experimental Protocols for Tautomer Analysis

The characterization of thiourea tautomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[10] Both proton (¹H) and carbon-¹³ (¹³C) NMR can provide valuable information.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted thiourea compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.

-

Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.

-

Signal Integration: Identify and integrate the signals corresponding to protons that are unique to each tautomer. For example, the N-H protons of the thione form will have a different chemical shift compared to the S-H proton of the thiol form.

-

Quantification: The ratio of the integrals of these characteristic signals can be used to determine the relative concentrations of the two tautomers and thus calculate the equilibrium constant (KT).

UV-Visible Spectroscopy

UV-Vis spectroscopy can be employed to study tautomerism by observing changes in the electronic absorption spectra.[7][11] The thione and thiol forms typically exhibit distinct absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the substituted thiourea in a UV-transparent solvent.

-

Spectral Measurement: Record the UV-Vis spectrum over a suitable wavelength range. Thione tautomers often show an absorption peak between 300 and 400 nm (n→π* transition of the C=S group), while thiol tautomers may absorb below 300 nm (π→π* transition of the C=N group).[9]

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the predominant tautomer. By varying solvent polarity or pH, shifts in the equilibrium can be monitored, providing further evidence for the presence of different tautomers.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[12][13]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the substituted thiourea compound of suitable size and quality.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure to obtain the electron density map and build a molecular model. Refine the model to obtain precise atomic coordinates and bond lengths.

-

Tautomer Identification: The refined structure will clearly show the location of the proton (on nitrogen for the thione form or on sulfur for the thiol form) and the double bond character of the C=S and C-N bonds, thus identifying the tautomer present in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.[6]

Protocol for DFT Calculations:

-

Structure Input: Build the 3D structures of both the thione and thiol tautomers of the substituted thiourea.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

-

Energy Calculation: Calculate the Gibbs free energies of the optimized structures.

-

Equilibrium Constant Prediction: The difference in Gibbs free energy (ΔG) between the tautomers can be used to calculate the theoretical equilibrium constant (KT = exp(-ΔG/RT)).

Visualization of Experimental Workflows

General Workflow for Tautomer Analysis

Caption: General workflow for the analysis of tautomeric forms of substituted thiourea compounds.

Signaling Pathway Implication (Hypothetical)

While specific signaling pathways directly modulated by thiourea tautomerism are an emerging area of research, the ability of thiourea derivatives to act as enzyme inhibitors is well-documented.[13][14][15] The tautomeric state can influence the binding affinity to the enzyme's active site.

Caption: Hypothetical mechanism of enzyme inhibition by a substituted thiourea drug, highlighting the role of the active tautomer.

Relevance in Drug Development

The tautomeric state of a substituted thiourea can have profound implications for its drug-like properties:

-

Pharmacodynamics: The shape, size, and hydrogen bonding pattern of a molecule dictate its interaction with a biological target. A shift in tautomeric equilibrium can alter the pharmacophore, leading to changes in binding affinity and biological activity.[3]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are influenced by the tautomeric form. These, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3]

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, which has significant implications for patent claims.

Several approved drugs and clinical candidates contain the thiourea moiety, and their mechanism of action is often dependent on the specific tautomeric form that interacts with the target. For instance, some thiourea-containing drugs act as enzyme inhibitors, where the thione form may be crucial for binding.[15]

Conclusion

The thione-thiol tautomerism of substituted thiourea compounds is a critical consideration for researchers in medicinal chemistry and drug development. A comprehensive understanding of the factors that govern this equilibrium and the application of appropriate analytical techniques for its characterization are essential for the rational design and optimization of novel therapeutics. This guide provides a foundational framework for approaching the study of thiourea tautomerism, from fundamental principles to practical experimental and computational methodologies. Further research into the specific roles of tautomerism in biological signaling pathways will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. Thioureas - Wikipedia [en.wikipedia.org]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cris.unibo.it [cris.unibo.it]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar [semanticscholar.org]

- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Chemistry of Thiocarbamides

This guide provides a comprehensive overview of the core chemical principles of thiocarbamides, also known as thioureas. Structurally similar to ureas with the oxygen atom replaced by sulfur, these organosulfur compounds exhibit significantly different properties and a wide range of applications, particularly in organic synthesis and medicinal chemistry.[1][2][3] This document details their structure, synthesis, reactivity, and characterization, with a focus on their applications in drug development.

Structure and Bonding

Thiocarbamide is an organosulfur compound with the chemical formula SC(NH₂)₂.[1] The molecule is planar, a feature attributed to the sp² hybridization of the central carbon atom.[4] This planarity facilitates delocalization of electrons across the N-C-S system. The C=S double bond is significantly longer than a typical C=O bond in urea, while the C-N bonds are shorter, indicating a degree of double bond character due to resonance.[1][5] This electron delocalization contributes to the unique reactivity of the thiocarbamide group.

Tautomerism

Thiocarbamides exist in two tautomeric forms: the thione form and the thiol (or isothiocarbamide) form.[1] In most conditions, particularly in aqueous solutions, the thione form is predominant.[1] The equilibrium constant (Keq) for the tautomerization of the parent thiocarbamide has been calculated as 1.04 × 10⁻³.[1] The thiol form, however, can be trapped in substituted compounds like isothiouronium salts, which are key intermediates in various synthetic reactions.[1]

References

Methodological & Application

Application Notes and Protocols for 1-(2-Tetrahydrofurfuryl)-2-thiourea as a Corrosion Inhibitor

Introduction

Thiourea and its derivatives are a prominent class of organic corrosion inhibitors, particularly effective in preventing the corrosion of metals and alloys in acidic media.[1] Their efficacy is attributed to the presence of sulfur and nitrogen atoms within the thiourea functional group, which act as adsorption centers on the metal surface. These heteroatoms, possessing lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal, leading to the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.[2][3]

The molecular structure of 1-(2-Tetrahydrofurfuryl)-2-thiourea suggests that it would also exhibit significant corrosion inhibition properties. The presence of the thiourea group provides the primary active sites for adsorption, while the tetrahydrofurfuryl group may influence its solubility and the packing of the inhibitor molecules on the metal surface.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through:

-

Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in acidic solutions.

-

Chemisorption: The formation of coordinate covalent bonds between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the metal atoms.[2]

This adsorption process creates a protective layer that inhibits corrosion by:

-

Blocking active sites: The inhibitor molecules occupy the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur.[2]

-

Forming a physical barrier: The adsorbed inhibitor film acts as a physical barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface.

The overall inhibition efficiency depends on factors such as the inhibitor's concentration, the temperature of the environment, the nature of the metal, and the composition of the corrosive medium.[4][5]

Quantitative Data (Representative for Thiourea Derivatives)

The following tables summarize typical quantitative data obtained from corrosion inhibition studies of various thiourea derivatives on mild steel in acidic solutions. This data is provided to illustrate the expected performance trends for compounds like this compound.

Table 1: Inhibition Efficiency of Representative Thiourea Derivatives from Weight Loss Measurements

| Inhibitor | Corrosive Medium | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| N-furfuryl-N'-phenyl thiourea | 2 N HCl | 100 | 30 | >93 | [6] |

| Ditoyl thiourea | 20% Formic Acid | 300 | - | High | [4] |

| Organoselenium thiourea derivative (DS038) | 1.0 M HCl | 1.0 mM | - | 98.54 | [7] |

| Bis thiourea phthalato nickel (II) complex | 0.1 M HCl | 3 | 25 | 95.23 | [1] |

Table 2: Electrochemical Polarization Data for a Thiourea Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | -480 | 1150 | 75 | 120 | - |